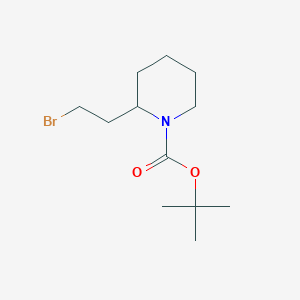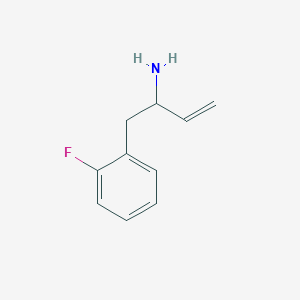
1-(2-Fluorophenyl)but-3-en-2-amine
Overview
Description
1-(2-Fluorophenyl)but-3-en-2-amine is a chemical compound with the molecular formula C10H12FN . It is also known by the synonyms 1-(2-FLUOROPHENYL)BUT-3-EN-1-AMINE and Benzenemethanamine, 2-fluoro-α-2-propen-1-yl .
Molecular Structure Analysis
The molecular structure of this compound consists of a but-3-en-2-amine chain attached to a 2-fluorophenyl group . The exact 3D structure can be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
While specific reactions involving this compound are not available, amines in general can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to 1-(2-Fluorophenyl)but-3-en-2-amine have been extensively studied to explore their chemical properties and potential applications. For instance, compounds derived from similar fluorophenyl structures have been synthesized and evaluated for their antitumor properties, showcasing the versatility of fluorophenyl compounds in medicinal chemistry (Bradshaw et al., 2002). Additionally, the electrophilic amination of fluorophenols to remove the fluorine atom and introduce chlorine has been studied, indicating potential for chemical synthesis and modification (Bombek et al., 2004).
Polymer Synthesis
Fluorophenyl compounds have been utilized in the synthesis of advanced materials, such as guanidinium-functionalized anion exchange polymer electrolytes. These materials are synthesized via activated fluorophenyl-amine reaction, demonstrating the utility of fluorophenyl derivatives in creating high-performance polymer electrolytes with potential applications in energy storage and conversion (Kim et al., 2011).
Advanced Material Applications
The structural and electronic properties of fluorophenyl derivatives make them ideal candidates for developing advanced materials. For example, 2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one has been characterized, showing potential for use in materials science due to its unique conformation and intermolecular interactions (Parthiban et al., 2009).
Chemical Synthesis and Modification
The flexibility of this compound and related compounds in chemical reactions is notable. Studies have focused on methods such as the sodium dithionite initiated reaction with fluoroalkyl iodides for synthesizing 2-fluoroalkyl pyrrolidine derivatives, highlighting the reactivity and potential for creating diverse chemical structures (Zhu et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)but-3-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h2-6,9H,1,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFANBODFSYCSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




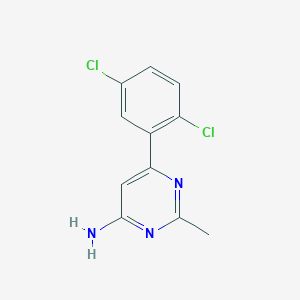
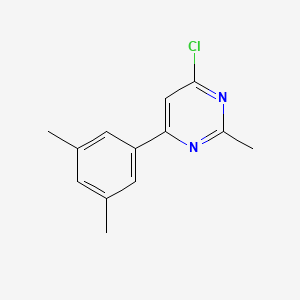
![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)
![6-Chloro-3-(3,3,3-trifluoropropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1466800.png)
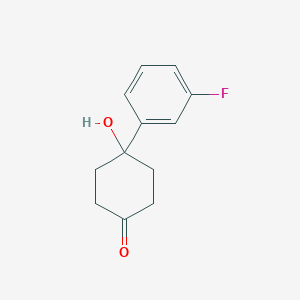
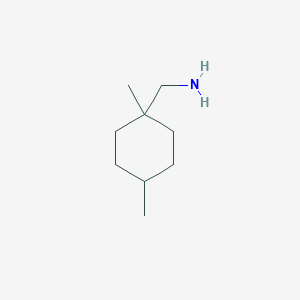


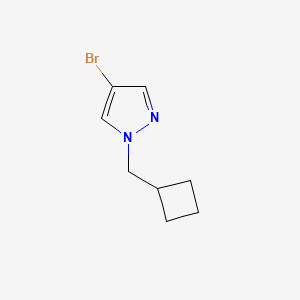
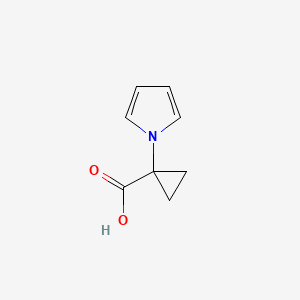
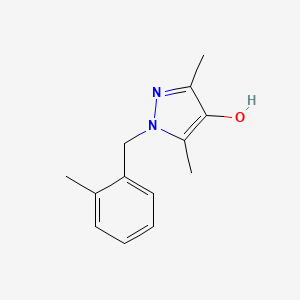
![1-[4-Chloro-3-(2-ethoxyethoxy)-phenyl]-piperazine](/img/structure/B1466814.png)
